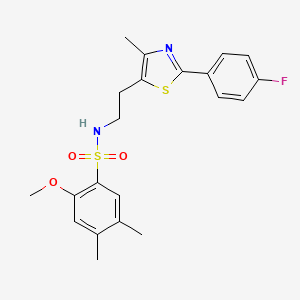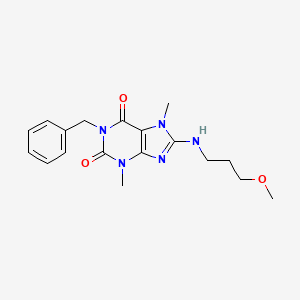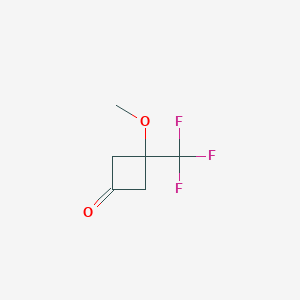
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyclobutane derivatives, including compounds similar to 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one, often involves [4+2] cycloaddition reactions. For example, Lewis acid-catalyzed intermolecular [4+2] cycloaddition of 3-alkoxycyclobutanones with aldehydes or ketones can yield regioselective and diastereoselective products, highlighting the synthetic utility of cyclobutanones in constructing complex molecular architectures (J. Matsuo et al., 2008).
Molecular Structure Analysis
The molecular structure of cyclobutanones, including 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one, is characterized by the presence of a four-membered cyclobutane ring. Studies on similar compounds have shown that the electronic and steric effects of substituents can significantly influence the molecular geometry and electronic properties of cyclobutanones (M. Frogner et al., 2010).
Chemical Reactions and Properties
Cyclobutanones, including those with methoxy and trifluoromethyl groups, undergo various chemical reactions, reflecting their chemical properties. For instance, the Lewis acid-catalyzed reactions can be used for the construction of functionalized cyclobutane derivatives, demonstrating the reactivity of such compounds towards nucleophiles and electrophiles (L. Yao, M. Shi, 2007).
Physical Properties Analysis
The physical properties of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one and related compounds are influenced by their molecular structure. The presence of the trifluoromethyl group can impart a significant degree of polarity to the molecule, affecting its solubility, boiling point, and other physical properties. Research on similar compounds provides insights into how substituents affect the physical characteristics of cyclobutanones (D. Radchenko et al., 2009).
Scientific Research Applications
1. Synthesis of Functionalized Derivatives
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one has been utilized in the synthesis of various functionalized derivatives. For instance, its reaction with arylmethylenecyclopropanes leads to the formation of methylenecyclobutene, cyclobutane, and cyclopropane derivatives in the presence of Lewis acid BF3·OEt2. This process demonstrates a Meyer-Schuster rearrangement mechanism and highlights the compound's role in synthesizing complex organic structures (Yao & Shi, 2007).
2. Photochemical Reactivity Studies
The photochemical reactivity of derivatives similar to 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one has been extensively studied. For instance, research on 3-ethoxycarbonylfurocoumarin, a structurally related compound, revealed its ability to form cyclobutanes with various alkenes, demonstrating the potential for photochemical applications in solution and DNA contexts (Ratiner & Otsuki, 1989).
3. Development of Novel Organic Compounds
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one contributes to the development of new organic compounds. For example, its derivatives have been involved in asymmetric reactions with styrenyl systems, leading to the synthesis of complex structures such as bicyclo[4.2.0]oct-3-en-2,5-diones and dihydrobenzofurans (Engler et al., 1999).
4. Exploration in Cycloaddition Reactions
The compound is pivotal in exploring [2+2] cycloaddition reactions. For instance, allenylmethylsilane derivatives, reacting similarly to 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one, undergo [2+2] cycloaddition with alkenes and alkynes, forming cyclobutanes and cyclobutenes. These reactions are critical in the synthesis of fused bi- and tricyclic compounds (Hojo et al., 1998).
5. Involvement in Photocyclization Processes
This compound also plays a role in photocyclization processes. Studies on similar structures, like 2-(3,4-dimethoxystyryl)quinoxaline, have shown the ability for [2 + 2] photocycloaddition reactions in solutions, forming specific cyclobutane isomers. This illustrates the potential for photochromic processes and regioselective transformations (Fedorova et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-methoxy-3-(trifluoromethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-11-5(6(7,8)9)2-4(10)3-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEMCAYFEKDMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(=O)C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

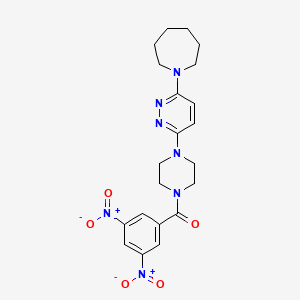
![5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2482705.png)
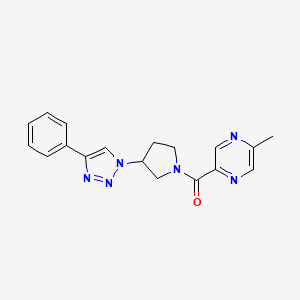
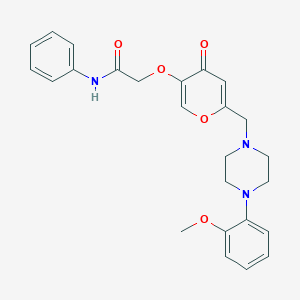
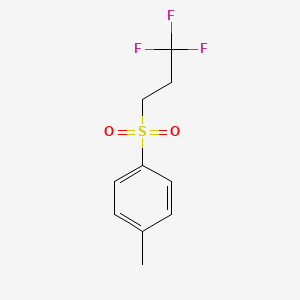
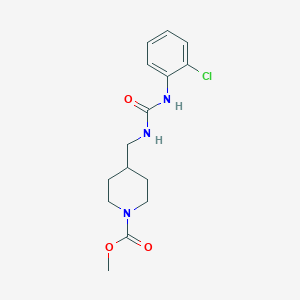
![(2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2482713.png)
![Ethyl 4-({[(6-azepan-1-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2482714.png)
![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2482715.png)
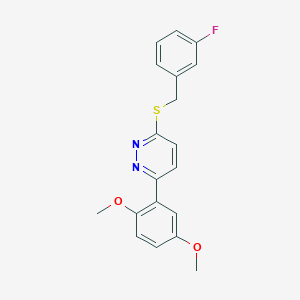
![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2482720.png)
![4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B2482721.png)
